molecular formula C24H24N4O2S B6563126 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1021229-19-5

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Numéro de catalogue: B6563126
Numéro CAS: 1021229-19-5
Poids moléculaire: 432.5 g/mol
Clé InChI: BVMGHVVEXONPFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:

  • Pyrazolo[1,5-a]pyrazine ring: A bicyclic system with a pyrazole fused to a pyrazine.
  • Substituents: 2-position: 4-Methoxyphenyl group (electron-donating methoxy group). 4-position: Sulfanyl (thioether) bridge linked to an acetamide moiety. N-substituent: 2,4,6-Trimethylphenyl (mesityl) group, known for steric bulk and lipophilicity .

Propriétés

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-31-24-21-13-20(27-28(21)10-9-25-24)18-5-7-19(30-4)8-6-18/h5-13H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMGHVVEXONPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : Approximately 432.5 g/mol
  • CAS Number : 1021255-46-8

Structural Characteristics

The compound features a complex structure characterized by:

  • A pyrazolo[1,5-a]pyrazine core.
  • A methoxyphenyl group that enhances its lipophilicity.
  • A sulfanyl group that may contribute to its biological activity.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This action disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, which can lead to reduced proliferation in cancer cell lines .

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

  • Anticancer Activity : Due to its ability to inhibit CDK2, it is being explored for potential use in cancer therapies.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit other enzymes relevant to metabolic processes and disease states .

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

StudyFindings
Study 1 Demonstrated significant inhibition of CDK2 in vitro with IC50 values indicating potent activity against cancer cell lines .
Study 2 Evaluated the compound's effect on enzymatic pathways related to inflammation and metabolic disorders, showing promising results .
Study 3 Investigated the compound's interaction with bovine serum albumin (BSA), suggesting potential for drug formulation and delivery .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the methoxyphenyl and sulfanyl groups through nucleophilic substitution reactions.
  • Final acetamide formation via coupling reactions .

Characterization Techniques

Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrazolo-Pyrazine/Acetamide Derivatives

The following table highlights key structural analogs and their differences:

Compound Name Pyrazolo-Pyrazine Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-(4-Methoxyphenyl) N-(2,4,6-Trimethylphenyl) ~470.6* High lipophilicity; potential enzyme inhibition
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(4-Methylphenyl) N-(2-Trifluoromethylphenyl) 487.5 Enhanced electron-withdrawing effects
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-(4-Chlorophenyl) N-(3-Methylsulfanylphenyl) 484.0 Increased electrophilicity; thiol interactions
N-(4-Phenoxyphenyl) Analog () 2-(4-Methoxyphenyl) N-(4-Phenoxyphenyl) 488.6 Improved solubility due to phenoxy group

*Calculated based on formula C₂₇H₂₆N₄O₂S .

Key Observations:
  • In contrast, chlorophenyl () or trifluoromethylphenyl () substituents introduce electron-withdrawing effects, which may enhance binding to electrophilic targets .
  • Sulfanyl Bridge : The thioether linkage may facilitate redox interactions or serve as a hydrogen bond acceptor, similar to compounds in and .

Structural and Crystallographic Comparisons

N-(2,4,6-Trimethylphenyl)acetamide Derivatives

analyzes crystallographic data for N-(2,4,6-trimethylphenyl)acetamides, revealing:

  • Bond Parameters : Substitution at the acetamide nitrogen (e.g., methyl, chloro) alters bond lengths and angles. For example, the C=O bond elongates in chloro-substituted analogs, suggesting reduced resonance stabilization .
  • Crystal Packing : Trimethylphenyl groups induce steric hindrance, leading to distinct packing modes compared to unsubstituted phenylacetamides. This may influence solubility and melting points .
Pyrazolo-Pyrazine Core Modifications

describes cyclopenta[g]pyrazolo[1,5-a]pyrimidines with hydrogen-bonding patterns:

  • Hydrogen Bonding : Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) form C–H⋯N hydrogen bonds, enhancing crystal stability. Similar interactions may occur in the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.